1-Methyl-4-(tributylstannyl)-1H-imidazole, also known as (1-Methyl-1H-imidazol-4-yl)tributylstannane, is an organotin compound with the chemical formula C₁₆H₃₂N₂Sn. It is a colorless liquid commonly used as a coupling partner in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions [].
The primary application of 1-Methyl-4-(tributylstannyl)-1H-imidazole lies in its ability to introduce the butyl group (C₄H₉) onto various organic molecules through cross-coupling reactions. These reactions involve the formation of a new carbon-carbon bond between the butyl group from the organotin reagent and another carbon atom in the target molecule. Two prominent examples of cross-coupling reactions employing 1-Methyl-4-(tributylstannyl)-1H-imidazole are:
R-X + (C₄H₉)₃Sn-Im → R-C₄H₉ + XSn(Im)₃
where R represents the organic moiety of the target molecule and Im denotes the imidazole group in 1-Methyl-4-(tributylstannyl)-1H-imidazole.
-Methyl-4-(tributylstannyl)-1H-imidazole offers several advantages as a coupling partner in cross-coupling reactions:
N-Methyl-4-(tributylstannyl)imidazole is an organotin compound characterized by the molecular formula C₁₆H₃₂N₂Sn. It features a five-membered imidazole ring with a methyl group at position 1 and a tributylstannyl group at position 4. This structure imparts unique chemical properties, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions for forming carbon-carbon bonds .
The synthesis of N-Methyl-4-(tributylstannyl)imidazole typically involves the stannylation of 1-methylimidazole. A common method includes:
N-Methyl-4-(tributylstannyl)imidazole is primarily utilized as a coupling partner in organic synthesis, particularly in:
Several compounds share structural similarities with N-Methyl-4-(tributylstannyl)imidazole:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Methyl-5-(tributylstannyl)-1H-imidazole | Methyl group at position 1; tributylstannyl at 5 | Different reactivity due to stannyl positioning |
5-Bromo-1-methyl-1H-imidazole | Bromine substituent instead of tributylstannyl | Lacks organotin properties |
4-Bromo-1-methyl-1H-imidazole | Bromine at position 4; similar imidazole framework | Non-stannyl compound |
1-Methylpyrazole | Similar nitrogen-containing heterocycle | Lacks stannyl group; different reactivity |
2-(Tributylstannyl)pyrimidine | Pyrimidine ring with tributylstannyl group | Different ring structure; varied applications |
N-Methyl-4-(tributylstannyl)imidazole is unique due to the specific positioning of the tributylstannyl group on the imidazole ring, which enhances its reactivity profile compared to similar compounds. This positioning allows for greater selectivity and efficiency in synthetic applications, particularly in forming carbon-carbon bonds through coupling reactions.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard